molecular formula C25H28N2O2S B12732954 10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- CAS No. 156213-26-2

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-

Cat. No.: B12732954
CAS No.: 156213-26-2
M. Wt: 420.6 g/mol
InChI Key: GHGWVUOGBBUVSC-VQTJNVASSA-N
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Description

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The key steps include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Groups: Acetylation reactions are carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of the Octahydro-2H-quinolizin-1-yl Group: This step involves the reaction of the phenothiazine derivative with an appropriate quinolizine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.

    Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby altering cellular functions.

    Modulating Ion Channels: Affecting ion channel activity, which can influence cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used in the treatment of schizophrenia and other psychiatric disorders.

Uniqueness

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives

Properties

CAS No.

156213-26-2

Molecular Formula

C25H28N2O2S

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone

InChI

InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1

InChI Key

GHGWVUOGBBUVSC-VQTJNVASSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5

Origin of Product

United States

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